molecular formula C15H13FN2S B2594106 2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole CAS No. 449813-24-5

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

Cat. No. B2594106
CAS RN: 449813-24-5
M. Wt: 272.34
InChI Key: OQFYSWXAAZSBOU-UHFFFAOYSA-N
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Description

The compound “2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole” is a chemical compound with immense potential for scientific research. Its versatile nature allows for various applications in fields like medicine, pharmacology, and material science .


Chemical Reactions Analysis

The interaction of similar heterocycles with morpholine or hydrazine has been shown to result in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their potential anticancer properties. They can interact with biopolymers within the living system due to their structural similarity to naturally occurring nucleotides . This interaction can disrupt the replication and transcription processes of cancer cells, leading to their apoptosis or programmed cell death.

Antiviral and Anti-HIV Activity

Some benzimidazole compounds have shown promising results in inhibiting the replication of various RNA and DNA viruses, including HIV . Their ability to interfere with viral enzymes crucial for the life cycle of these pathogens makes them potential candidates for antiviral drug development.

Anthelmintic and Antiprotozoal Activity

The benzimidazole nucleus is effective against parasitic worms and protozoa, making it valuable in the treatment of infections caused by these organisms . It acts on the parasites’ tubulin protein, which is essential for their survival, leading to their elimination.

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and tested for their antimicrobial properties, showing effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . These compounds can serve as a scaffold for developing new antibiotics to combat resistant strains of bacteria.

Antioxidant Properties

Some benzimidazole compounds exhibit antioxidant activities, which are comparable to ascorbic acid . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Cardiovascular Applications

Benzimidazole derivatives have been explored for their cardiovascular effects, including antihypertensive and antiarrhythmic activities . They can modulate the cardiovascular system by interacting with various receptors and enzymes, offering potential therapeutic benefits for heart-related conditions.

Anti-inflammatory and Analgesic Effects

These compounds have shown to possess anti-inflammatory and analgesic effects, which can be beneficial in the treatment of chronic pain and inflammatory diseases . By inhibiting the production of inflammatory mediators, benzimidazole derivatives can reduce inflammation and alleviate pain.

Antidiabetic Potential

Research has indicated that benzimidazole derivatives may have antidiabetic properties by influencing the metabolic pathways involved in glucose regulation . They could provide a new approach to managing diabetes and its complications.

Future Directions

The compound “2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole” has immense potential for scientific research. Its versatile nature allows for various applications in fields like medicine, pharmacology, and material science, making it an invaluable asset for cutting-edge advancements .

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFYSWXAAZSBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole

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